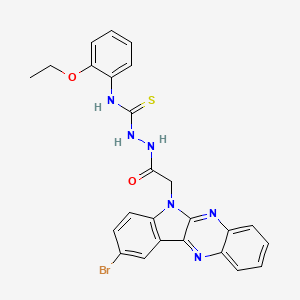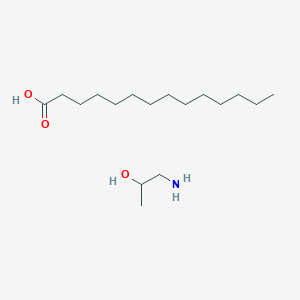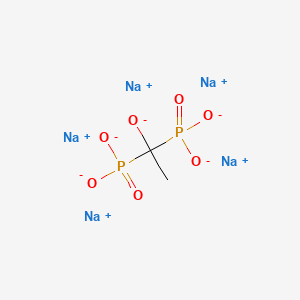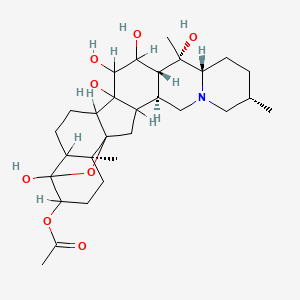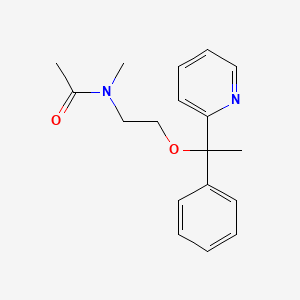
N-Desmethyl-N-acetyldoxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl-N-acetyldoxylamine is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of doxylamine, a well-known antihistamine used to treat allergies and insomnia. The compound’s unique structure and properties make it a subject of study in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl-N-acetyldoxylamine typically involves the N-demethylation of doxylamine followed by acetylation. The process can be carried out using various reagents and catalysts under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Desmethyl-N-acetyldoxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents to its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
N-Desmethyl-N-acetyldoxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems and its potential as a biochemical probe.
Medicine: Research explores its pharmacological properties and potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Desmethyl-N-acetyldoxylamine involves its interaction with specific molecular targets in the body. It may act on histamine receptors, similar to its parent compound doxylamine, but with distinct pharmacokinetic and pharmacodynamic profiles. The pathways involved include receptor binding and signal transduction, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Doxylamine: The parent compound, used as an antihistamine.
Diphenhydramine: Another antihistamine with similar properties.
Chlorpheniramine: A related compound with antihistamine activity.
Uniqueness: N-Desmethyl-N-acetyldoxylamine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its reduced sedative effects compared to doxylamine make it a subject of interest for developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
97143-66-3 |
|---|---|
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-methyl-N-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]acetamide |
InChI |
InChI=1S/C18H22N2O2/c1-15(21)20(3)13-14-22-18(2,16-9-5-4-6-10-16)17-11-7-8-12-19-17/h4-12H,13-14H2,1-3H3 |
InChI-Schlüssel |
PZRMZDOVUNZFIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)CCOC(C)(C1=CC=CC=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



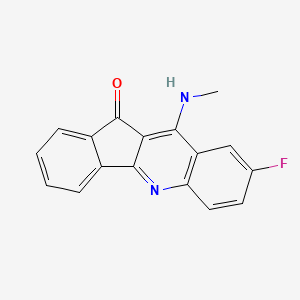

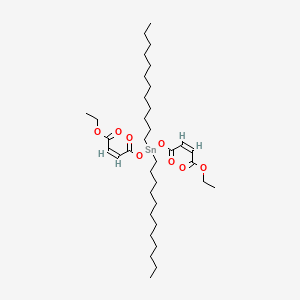
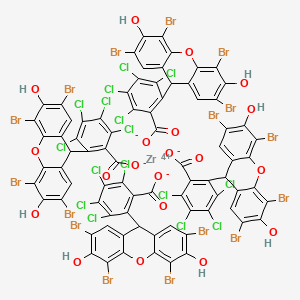
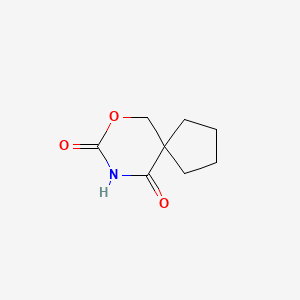
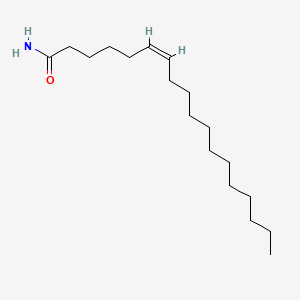
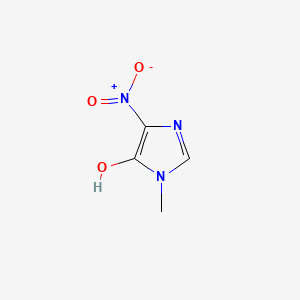
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)
